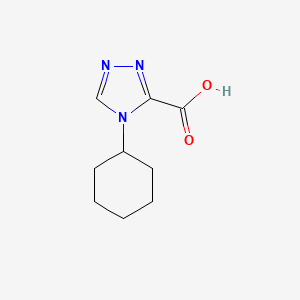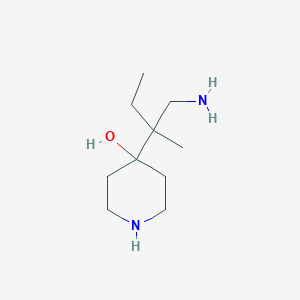
4-(1-Amino-2-methylbutan-2-YL)piperidin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidin-4-ol with 1-amino-2-methylbutan-2-yl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction blocks the virus’s ability to infect the host cells, thereby inhibiting its replication and spread .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidin-4-ol: A simpler derivative of piperidine with similar chemical properties.
4-Amino-2-methylbutan-2-ol: Another compound with a similar structure but lacking the piperidine ring.
Uniqueness
4-(1-Amino-2-methylbutan-2-yl)piperidin-4-ol is unique due to its combination of the piperidine ring and the 1-amino-2-methylbutan-2-yl group, which imparts distinct chemical and biological properties . This unique structure allows it to interact with specific molecular targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-(1-amino-2-methylbutan-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-9(2,8-11)10(13)4-6-12-7-5-10/h12-13H,3-8,11H2,1-2H3 |
Clé InChI |
DYORDSSHNZXVSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C1(CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)

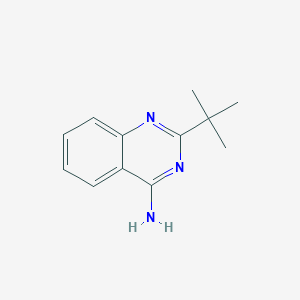
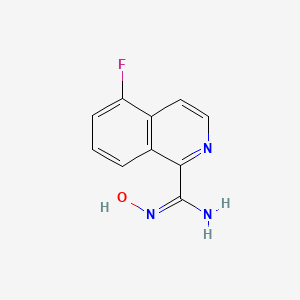
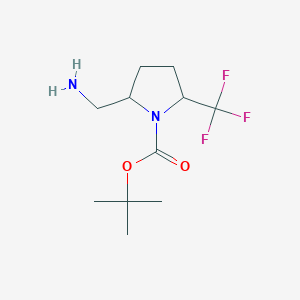
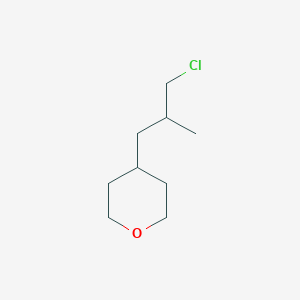
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
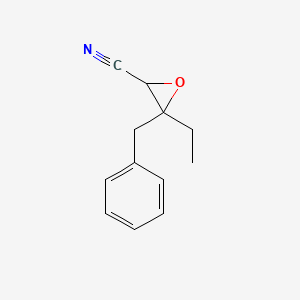
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
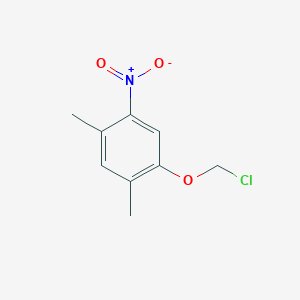
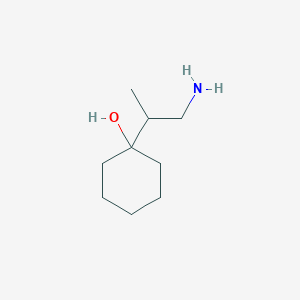
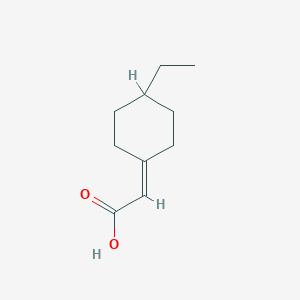
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
